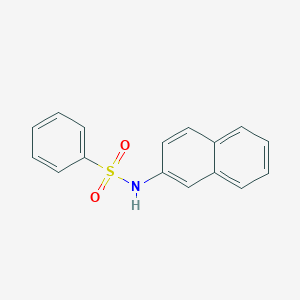

N-(2-naphthyl)benzenesulfonamide

Descripción

N-(2-Naphthyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide group linked to a 2-naphthyl substituent.

Propiedades

Número CAS |

7504-85-0 |

|---|---|

Fórmula molecular |

C16H13NO2S |

Peso molecular |

283.3 g/mol |

Nombre IUPAC |

N-naphthalen-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C16H13NO2S/c18-20(19,16-8-2-1-3-9-16)17-15-11-10-13-6-4-5-7-14(13)12-15/h1-12,17H |

Clave InChI |

XDNYJBFMZAMPSW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |

Otros números CAS |

7504-85-0 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, N-(2-naphthyl)benzenesulfonamide serves as an intermediate for developing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced properties.

Biology

Research indicates that N-(2-naphthyl)benzenesulfonamide exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways. This compound may enhance the efficacy of traditional antibiotics when used in combination therapies .

- Anticancer Activity : Preliminary studies suggest that N-(2-naphthyl)benzenesulfonamide may inhibit certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest .

Medicine

N-(2-naphthyl)benzenesulfonamide has potential applications in drug development:

- Carbonic Anhydrase Inhibition : This compound is being investigated as a potential inhibitor of carbonic anhydrases, which are implicated in various diseases, including glaucoma. The design of sulfonamide-based inhibitors aims to improve therapeutic outcomes for patients .

- Targeting Enzymatic Pathways : Its ability to interact with specific enzymes makes it a candidate for developing treatments for conditions like hypertension and edema by modulating carbonic anhydrase activity .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of N-(2-naphthyl)benzenesulfonamide against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that treatment with N-(2-naphthyl)benzenesulfonamide led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Further investigations are warranted to elucidate its mechanism of action and potential clinical applications .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

N-(2-Naphthyl)benzenesulfonamide features a naphthalene ring system, which distinguishes it from other benzenesulfonamides with phenyl, pyridyl, or substituted phenyl groups. Key comparisons include:

*Estimated based on substituent contributions.

- Naphthyl vs. Phenyl Groups : The naphthyl group in the target compound increases lipophilicity and aromatic surface area, which may improve membrane permeability but reduce aqueous solubility compared to phenyl analogs like N-(4-hydroxyphenyl)benzenesulfonamide .

- Electron-Withdrawing Substituents : Chlorine (in ) and trifluoromethyl groups (in ) enhance binding affinity to targets like PPARγ but may introduce metabolic instability .

Antifungal/Antibacterial Activity

- N-(4-Sulfamoylbenzyl)biphenyl-4-carboxamide () showed moderate antifungal activity against Candida spp. (MIC = 16–32 µg/mL) due to sulfonamide and biphenyl motifs .

- N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives () exhibited antibacterial activity (MIC = 8–64 µg/mL) against S. aureus and E. coli, with activity modulated by alkyl/aralkyl substituents .

Enzyme Inhibition and Receptor Binding

- T0901317 (), a PPARγ agonist, has an EC50 of ~300 nM, attributed to its trifluoroethyl and hydroxyl groups .

- Compounds 6 and 7 () showed Gold scores of 78.09 and 87.26 for PPARγ binding, with hydrogen-bonding scores of 6.11 and 7.42, respectively .

- Inference for N-(2-Naphthyl)benzenesulfonamide : The naphthyl group may sterically hinder interactions with polar binding sites, reducing affinity compared to smaller substituents like pyridyl or hydroxyphenyl.

Pharmacokinetic and Toxicity Considerations

Métodos De Preparación

Reaction Protocol

Key Data

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | ~91% (analogous compound) | |

| Purity | >95% (recrystallized) | |

| Reaction Time | 1–2 hours (reflux) |

Advantages : High yield, straightforward procedure, minimal catalyst requirements.

Limitations : Requires handling of corrosive sulfonyl chlorides and carcinogenic 2-naphthylamine.

Chan-Lam Coupling for Aryl Substitution

This method employs copper-catalyzed cross-coupling to introduce the 2-naphthyl group, avoiding direct use of 2-naphthylamine.

Reaction Protocol

Key Data

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 88% (methyl-substituted analog) | |

| Catalyst Loading | 10 mol% CuI | |

| Functional Group Tolerance | Compatible with electron-rich boronic acids |

Advantages : Rapid reaction, scalable for industrial use.

Limitations : Requires expensive boronic acids; sensitivity to air/moisture.

Reductive Coupling and Alternative Catalytic Methods

Recent advancements utilize reductive coupling strategies to synthesize sulfonamides, bypassing sulfonyl chloride intermediates.

Example Protocol (Pd-Catalyzed Reductive Coupling)

-

Reagents : Nitrobenzene derivative, sodium arylsulfinate, Pd/C.

-

Mechanism : Simultaneous reduction of nitro groups and sulfinate coupling.

Solvent-Free and Green Chemistry Approaches

Solvent-free grinding methods reduce environmental impact while maintaining efficiency.

Protocol

-

Reagents : Benzenesulfonamide, 2-naphthylamine, NaOH.

Optimization Strategies and Comparative Analysis

Table: Comparison of Preparation Methods

| Method | Yield (%) | Key Reagents/Catalysts | Solvent | Time (h) | Sustainability |

|---|---|---|---|---|---|

| Sulfonyl Chloride | ~91 | Benzenesulfonyl chloride, Et₃N | DCM | 1–2 | Moderate |

| Chan-Lam Coupling | 88 | 2-Naphthylboronic acid, CuI | Ethanol | 0.083 | Moderate |

| Reductive Coupling | 75–85 | Pd/C, sodium arylsulfinate | Water | 4–6 | High |

| Solvent-Free | N/A | Benzenesulfonamide, NaOH | None | 1–2 | High |

Notes :

Q & A

Basic: What are the standard synthetic routes for N-(2-naphthyl)benzenesulfonamide?

Methodological Answer:

N-(2-naphthyl)benzenesulfonamide is synthesized via sulfonylation reactions between 2-naphthylamine and benzenesulfonyl chloride. Key steps include:

- Reaction Conditions : Conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere at 0–25°C. A base (e.g., triethylamine) is added to neutralize HCl byproducts .

- Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

- Yield Optimization : Typical yields range from 37% to 73%, depending on substituent reactivity and reaction time .

Advanced: How can reaction yields be systematically optimized for sulfonamide derivatives?

Methodological Answer:

Optimization involves factorial design of experiments (DoE) to assess variables:

- Key Parameters : Temperature (0–50°C), solvent polarity (DCM vs. THF), stoichiometry (1:1 to 1:1.2 amine:sulfonyl chloride), and catalyst use (e.g., DMAP).

- Case Study : In analogous syntheses, increasing reaction time from 4 to 12 hours improved yields from 37% to 62% .

- Analytical Monitoring : TLC or HPLC tracks intermediate formation to identify kinetic bottlenecks .

Basic: What spectroscopic techniques are used to characterize N-(2-naphthyl)benzenesulfonamide?

Methodological Answer:

- H/C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms sulfonamide bond formation (NH resonance at δ 10–11 ppm) .

- FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 297.08) .

Advanced: How to resolve contradictions between crystallographic data and computational models for sulfonamide derivatives?

Methodological Answer:

- Crystallography : Use SHELXL for refinement; compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G** level) .

- Case Study : In N-(2-amino-4,5-dichlorophenyl) derivatives, discrepancies in dihedral angles (<5°) were attributed to crystal packing effects vs. gas-phase DFT calculations .

- Validation : Apply Flack parameter () to confirm absolute configuration in chiral derivatives .

Basic: What biological screening methodologies assess sulfonamide derivatives' activity?

Methodological Answer:

- Enzyme Inhibition : Assay dihydropteroate synthase (DHPS) activity via UV-Vis monitoring of substrate depletion (e.g., IC determination) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC values compared to doxorubicin) .

- Anti-inflammatory Models : ELISA-based measurement of NLRP3 inflammasome inhibition in macrophages .

Advanced: How can computational modeling guide the design of sulfonamide-based inhibitors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2 or DHPS). Key interactions include hydrogen bonds with sulfonamide oxygens and π-π stacking with naphthyl groups .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the benzene ring enhance DHPS inhibition .

Basic: How to ensure purity of N-(2-naphthyl)benzenesulfonamide for pharmacological studies?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to achieve >98% purity. Retention times are compared against standards .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: What strategies enhance the bioactivity of sulfonamide derivatives through functionalization?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents at the 4-position of the benzene ring (e.g., trifluoromethyl groups increase metabolic stability) .

- Hybrid Molecules : Combine with thiazole or pyrazole moieties to exploit dual mechanisms (e.g., anti-inflammatory + anticancer) .

- Prodrug Design : Mask sulfonamide as a methyl ester for improved bioavailability, with enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.